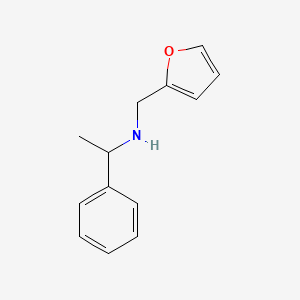

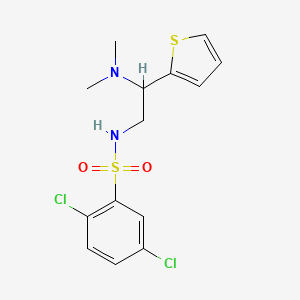

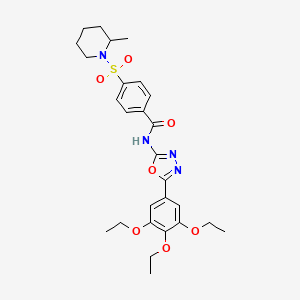

N-(2-Furylmethyl)-1-phenyl-1-ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Furylmethyl)-1-phenyl-1-ethanamine, also known as 2-FMA, is a synthetic chemical compound that has been used in scientific research for its potential applications in laboratory experiments. It is an amphetamine-like compound that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands

Research has demonstrated the synthesis of chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII using ligands that include structures similar to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine." These complexes possess an electrophilic coordination site, showcasing their potential in creating propeller-like spatial arrangements pivotal for chiroptical measurements and Monte Carlo/stochastic dynamics simulations, which further elucidates their conformations and reactivities at normal temperatures (Canary et al., 1998).

Characterization of Cytochrome P450 Enzymes

Although primarily focused on metabolism studies related to certain psychoactive compounds, research here indirectly highlights the broader applicative scope of compounds structurally related to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine" in understanding cytochrome P450 enzymes' roles. This enzyme class is crucial for drug metabolism, indicating the compound's derivatives' potential application in pharmacokinetic studies (Nielsen et al., 2017).

Transfer Hydrogenation Catalysis

Chiral synthons based on the structure of "N-(2-Furylmethyl)-1-phenyl-1-ethanamine" have been synthesized and utilized in nickel(II) complexes for catalyzing the asymmetric transfer hydrogenation (ATH) of ketones. These studies provide insight into the catalytic activities and mechanistic pathways of these complexes, offering a foundation for developing new catalytic systems for hydrogenation reactions (Kumah et al., 2019).

Electronic Absorption Spectra of Furan Derivatives

Investigations into the electronic absorption spectra of furan derivatives, including those similar to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine," have allowed for the prediction of molecules' predominant conformations and polarity. These studies are critical for understanding the electronic interactions within molecules, which is vital for designing compounds with specific optical properties (Abu-eittah & Hammed, 1984).

Synthesis and Antiamoebic Activity

A series of chalcones bearing N-substituted ethanamine tails, structurally related to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine," were synthesized and evaluated for their antiamoebic activity. This research signifies the compound's derivatives' potential in developing new antiparasitic agents, with several compounds showing activity superior to the standard drug metronidazole (Zaidi et al., 2015).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h2-9,11,14H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRYGVPRPBVFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

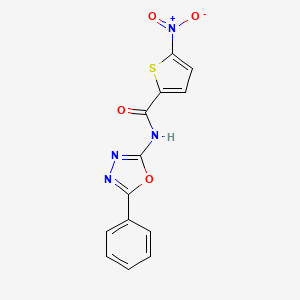

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2607337.png)

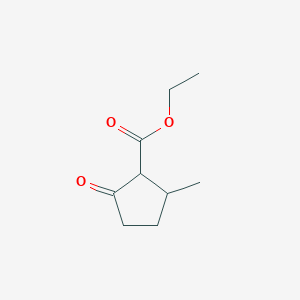

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)

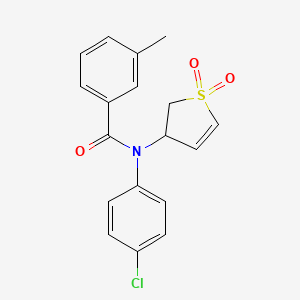

![3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2607342.png)

![3-[(3-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2607345.png)

![(3-Amino-5-(p-tolylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2607350.png)

![Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2607356.png)